Pyrrole-derivative1

Description

Propriétés

IUPAC Name |

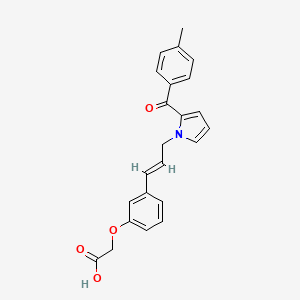

2-[3-[(E)-3-[2-(4-methylbenzoyl)pyrrol-1-yl]prop-1-enyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c1-17-9-11-19(12-10-17)23(27)21-8-4-14-24(21)13-3-6-18-5-2-7-20(15-18)28-16-22(25)26/h2-12,14-15H,13,16H2,1H3,(H,25,26)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBLGGYQBCKUKJ-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CN2CC=CC3=CC(=CC=C3)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CN2C/C=C/C3=CC(=CC=C3)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-Benzyl-2,5-dimethylpyrrole

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] This guide provides a detailed technical overview of the synthesis and characterization of a representative N-substituted pyrrole, N-benzyl-2,5-dimethylpyrrole, prepared via the classical Paal-Knorr synthesis. We present comprehensive experimental protocols, tabulated characterization data, and graphical workflows to serve as a practical resource for researchers engaged in the synthesis of pyrrole derivatives and the development of novel therapeutics.

Introduction

Pyrrole and its derivatives are five-membered nitrogen-containing heterocyclic compounds that are fundamental building blocks in organic and medicinal chemistry.[2][3] The pyrrole ring system is a key component in a wide array of natural products, including heme, chlorophyll, and vitamin B12. In the realm of drug development, functionalized pyrrole scaffolds are crucial chemotypes for designing targeted therapeutics, particularly protein kinase inhibitors.[1][4] Several approved drugs, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, feature a pyrrole core, highlighting the significance of this heterocycle in modern medicine.

The Paal-Knorr synthesis, first reported in 1884, remains one of the most straightforward and widely used methods for constructing the pyrrole ring. The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under mild acidic conditions, to yield the corresponding pyrrole. This guide focuses on the synthesis of N-benzyl-2,5-dimethylpyrrole as a model system, demonstrating the efficiency and practicality of the Paal-Knorr reaction.

Synthesis of N-Benzyl-2,5-dimethylpyrrole

The synthesis is achieved through the Paal-Knorr condensation of 2,5-hexanedione (a 1,4-dicarbonyl compound) with benzylamine. The reaction proceeds via the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.

-

Reagents and Materials:

-

2,5-Hexanedione (Acetonylacetone)

-

Benzylamine

-

Glacial Acetic Acid (Catalyst)

-

Ethanol (Solvent)

-

Ethyl Acetate (for extraction)

-

Brine (for washing)

-

Anhydrous Magnesium Sulfate (for drying)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-hexanedione (1.0 eq), benzylamine (1.0 eq), and ethanol to create a ~1 M solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to obtain pure N-benzyl-2,5-dimethylpyrrole as a pale yellow oil.

-

Caption: Workflow for the Paal-Knorr synthesis of N-benzyl-2,5-dimethylpyrrole.

Characterization

The structure and purity of the synthesized N-benzyl-2,5-dimethylpyrrole are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Caption: General workflow for the characterization of synthesized compounds.

The following tables summarize the expected quantitative data for N-benzyl-2,5-dimethylpyrrole.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.35 - 7.20 | Multiplet | 5H | Aromatic protons (Ph-H) |

| ~5.80 | Singlet | 2H | Pyrrole protons (CH =CH ) |

| ~4.95 | Singlet | 2H | Methylene protons (N-CH ₂-Ph) |

| ~2.20 | Singlet | 6H | Methyl protons (CH ₃) |

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

| ~138.5 | Aromatic C (Quaternary, C-ipso) |

| ~128.8 | Aromatic CH |

| ~128.5 | Pyrrole C (Quaternary, C -CH₃) |

| ~127.0 | Aromatic CH |

| ~126.5 | Aromatic CH |

| ~106.2 | Pyrrole CH (C H=C H) |

| ~50.0 | Methylene C (N-C H₂-Ph) |

| ~12.9 | Methyl C (C H₃) |

Table 3: Mass Spectrometry Data

| Technique | [M+H]⁺ Calculated | [M+H]⁺ Found |

| ESI-MS | 186.1283 | 186.1280 |

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the elemental composition of the synthesized compound.

Application Context: Pyrrole Derivatives as Kinase Inhibitors

The pyrrole motif is a cornerstone in the design of protein kinase inhibitors. Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This process is a fundamental mechanism of signal transduction that regulates most cellular functions. Aberrant kinase activity is a hallmark of many diseases, including cancer, making them prime therapeutic targets.

Pyrrole-containing molecules, such as those based on the pyrrolo[2,3-d]pyrimidine scaffold, can act as ATP-competitive inhibitors. They are designed to mimic the adenine portion of ATP, allowing them to bind to the ATP-binding pocket of the kinase, thereby blocking its activity and disrupting the downstream signaling cascade. This inhibition can halt uncontrolled cell proliferation, a key characteristic of cancer.

The following diagram illustrates a simplified, generic receptor tyrosine kinase (RTK) signaling pathway, which is often targeted by pyrrole-based inhibitors.

Caption: Simplified MAPK/ERK signaling pathway initiated by an RTK.

Conclusion

This technical guide has detailed the synthesis of N-benzyl-2,5-dimethylpyrrole via the Paal-Knorr reaction, a robust and efficient method for accessing N-substituted pyrroles. We have provided comprehensive, step-by-step protocols for its synthesis and purification, along with tabulated spectroscopic data for its thorough characterization. Furthermore, the relevance of the pyrrole scaffold was contextualized within the field of drug development, specifically in the design of kinase inhibitors. The workflows and data presented herein serve as a valuable, practical resource for chemists and pharmacologists working on the synthesis of heterocyclic compounds and the discovery of novel therapeutics.

References

- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Pyrrole synthesis [organic-chemistry.org]

- 4. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Tolmetin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolmetin is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrrole-acetic acid derivative class. It is primarily utilized for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. Tolmetin effectively reduces hormones that induce pain, swelling, tenderness, and stiffness in these conditions.[1][2] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. This guide provides a comprehensive overview of the chemical and physical properties of Tolmetin, detailed experimental protocols for their determination, and a look into its primary signaling pathway.

Chemical and Physical Properties

The chemical and physical properties of Tolmetin are crucial for its formulation, delivery, and biological activity. A summary of these properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetic acid | [PubChem CID: 5509] |

| Molecular Formula | C₁₅H₁₅NO₃ | [PubChem CID: 5509] |

| Molecular Weight | 257.28 g/mol | [PubChem CID: 5509] |

| Physical Description | Solid, crystals from acetonitrile | [PubChem CID: 5509] |

| Melting Point | 156 °C (with decomposition) | [PubChem CID: 5509] |

| Water Solubility | 222 mg/L | [PubChem CID: 5509] |

| pKa | 3.5 | [PubChem CID: 5509] |

| logP | 2.79 | [PubChem CID: 5509] |

Spectral Data

| Spectroscopic Technique | Key Data Points |

| Mass Spectrometry | Intense peaks at m/z: 91, 122, 198, 212 |

| UV-Vis Spectroscopy | Absorption maxima at 205, 254, and 316 nm |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of Tolmetin are provided below.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of Tolmetin.

Materials:

-

Tolmetin, finely powdered

-

Capillary tubes (one end sealed)

-

Melting point apparatus

-

Thermometer

Procedure:

-

Ensure the Tolmetin sample is completely dry and in a fine powder form.

-

Pack the dry Tolmetin powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[3]

-

Place the packed capillary tube into the heating block of the melting point apparatus.[4][5]

-

Set the apparatus to heat at a controlled rate, typically starting with a rapid ramp to about 15-20 °C below the expected melting point (156 °C), then reducing the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating and record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

Repeat the measurement with a fresh sample to ensure accuracy.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the aqueous solubility of Tolmetin.

Materials:

-

Tolmetin

-

Distilled or deionized water

-

Shake-flask apparatus or orbital shaker

-

Constant temperature bath

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Prepare a supersaturated solution by adding an excess amount of Tolmetin to a known volume of water in a flask.

-

Seal the flask and place it in a constant temperature bath on a shaker. Agitate the solution for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the solution to stand in the constant temperature bath to let undissolved solids settle.

-

Centrifuge the solution to further separate the solid and liquid phases.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent if necessary.

-

Analyze the concentration of Tolmetin in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original concentration in the supernatant to determine the aqueous solubility in mg/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of Tolmetin.

Materials:

-

Tolmetin

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) solution (for maintaining ionic strength)

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a known amount of Tolmetin and dissolve it in a known volume of water. A co-solvent like methanol may be used if solubility is low, but the final pKa should be extrapolated to a fully aqueous system.

-

Add KCl solution to maintain a constant ionic strength.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode into the solution.

-

Begin the titration by adding small, known volumes of the standardized NaOH solution from the burette.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Synthesis of Tolmetin

The synthesis of Tolmetin can be achieved through a multi-step process starting from N-methylpyrrole. A general outline of one synthetic route is provided below.

Reaction Scheme:

-

Acylation of N-methylpyrrole: N-methylpyrrole is reacted with oxalyl chloride mono-ethyl ester in the presence of a base (e.g., triethylamine) and a solvent (e.g., toluene) to yield (1-methyl-1H-pyrrol-2-yl)-oxo-sodium acetate after ester hydrolysis.

-

Reduction: The resulting ketoacid is reduced using hydrazine hydrate, followed by acidification with hydrochloric acid to form N-methylpyrrole-2-acetic acid.

-

Condensation: This intermediate is then condensed with methyl chloroformate at low temperatures.

-

Second Acylation: A subsequent acylation with p-toluoyl chloride yields (1-methyl-5-(4-methyl-benzoyl)-1H-pyrrol-2-yl)-methyl acetate.

-

Hydrolysis: The final step involves the hydrolysis of the methyl ester with a sodium hydroxide solution to produce Tolmetin.

Signaling Pathway and Experimental Workflow Visualizations

Cyclooxygenase (COX) Signaling Pathway

Tolmetin exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The diagram below illustrates this pathway.

Caption: Inhibition of the COX pathway by Tolmetin.

Experimental Workflow: Synthesis of Tolmetin

The following diagram outlines the key stages in the synthesis of Tolmetin, providing a visual representation of the experimental workflow.

Caption: Workflow for the synthesis of Tolmetin.

Conclusion

This technical guide provides a detailed overview of the chemical and physical properties of Tolmetin, along with standardized experimental protocols for their determination. The inclusion of the cyclooxygenase signaling pathway and a synthesis workflow offers a comprehensive resource for researchers, scientists, and professionals in drug development. The data and methodologies presented herein are intended to support further research and development involving Tolmetin and related compounds.

References

- 1. Tolmetin Sodium Fast Dissolving Tablets for Rheumatoid Arthritis Treatment: Preparation and Optimization Using Box-Behnken Design and Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tolmetin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. westlab.com [westlab.com]

Whitepaper: Elucidation of the Molecular Structure of Pyrrole-derivative1

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The precise determination of the molecular structure of novel pyrrole derivatives is a critical step in the drug discovery and development process. This technical guide provides an in-depth walkthrough of the molecular structure elucidation of a novel, hypothetical compound, designated "Pyrrole-derivative1," using a combination of modern spectroscopic techniques. We present a detailed analysis of Mass Spectrometry, Infrared (IR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy data. This document also includes comprehensive experimental protocols and visual workflows to serve as a practical reference for researchers in the field.

Introduction

Pyrrole and its fused heterocyclic derivatives are privileged structures in pharmacology, found in marketed drugs like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, and other agents targeting pathways like VEGFR and ERK.[4][5] The biological versatility of the pyrrole ring continues to inspire the synthesis of new derivatives. The journey from a newly synthesized compound to a potential drug candidate begins with its unambiguous structural characterization. This process relies on the synergistic interpretation of data from various analytical methods.

This whitepaper details the elucidation of the following hypothetical molecule, This compound :

Spectroscopic Data Analysis & Structure Elucidation

The molecular structure of this compound was determined by integrating data from mass spectrometry (MS), infrared (IR) spectroscopy, and extensive NMR analysis.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provided the exact mass of the molecular ion, which was used to determine the elemental composition.

Table 1: Mass Spectrometry Data for this compound

| Ion | Calculated Mass (m/z) | Observed Mass (m/z) | Formula |

| [M+H]⁺ | 214.1226 | 214.1229 | C₁₄H₁₆NO⁺ |

| [M]⁺ | 213.1154 | 213.1157 | C₁₄H₁₅NO |

The primary fragmentation pattern observed involved the cleavage of the acetyl group, a common fragmentation pathway for such compounds.

Infrared (IR) Spectroscopy

The IR spectrum revealed the presence of key functional groups within the molecule.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Medium | Aromatic C-H Stretch (Phenyl) |

| 2925 | Medium | Aliphatic C-H Stretch (Methyl) |

| 1715 | Strong | C=O Stretch (Ketone) |

| 1598 | Medium | C=C Stretch (Aromatic Rings) |

| 1490 | Strong | C-N Stretch (Pyrrole Ring) |

The strong absorption at 1715 cm⁻¹ is highly characteristic of a carbonyl group, confirming the presence of the ketone. The absence of a broad N-H stretching band around 3300-3500 cm⁻¹ suggests that the nitrogen atom on the pyrrole ring is substituted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the primary framework for establishing the connectivity of atoms. All spectra were recorded in CDCl₃.

Table 3: ¹H NMR (400 MHz, CDCl₃) Data for this compound

| Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-a | 7.45 - 7.35 | m | - | 5H | Phenyl Protons |

| H-b | 6.88 | d | 4.0 | 1H | Pyrrole H-4 |

| H-c | 6.15 | d | 4.0 | 1H | Pyrrole H-3 |

| H-d | 3.65 | s | - | 3H | N-CH₃ |

| H-e | 2.20 | s | - | 3H | CO-CH₃ |

Table 4: ¹³C NMR (101 MHz, CDCl₃) Data for this compound

| Label | Chemical Shift (δ, ppm) | Assignment |

| C-1 | 206.5 | C=O (Ketone) |

| C-2 | 134.8 | Pyrrole C-5 |

| C-3 | 132.1 | Phenyl C-1' (Quaternary) |

| C-4 | 129.0 | Phenyl C-2', C-6' |

| C-5 | 128.8 | Phenyl C-3', C-5' |

| C-6 | 127.5 | Phenyl C-4' |

| C-7 | 126.3 | Pyrrole C-2 |

| C-8 | 115.1 | Pyrrole C-4 |

| C-9 | 108.2 | Pyrrole C-3 |

| C-10 | 34.2 | N-CH₃ |

| C-11 | 28.9 | CO-CH₃ |

Interpretation of NMR Data:

-

¹H NMR: The spectrum shows five distinct proton environments. The multiplet between 7.45-7.35 ppm integrating to 5H is characteristic of a monosubstituted phenyl group. Two doublets at 6.88 and 6.15 ppm, each integrating to 1H with a coupling constant of 4.0 Hz, are typical for adjacent protons on a pyrrole ring. The two singlets at 3.65 ppm (3H) and 2.20 ppm (3H) correspond to the N-methyl and acetyl methyl groups, respectively.

-

¹³C NMR: The spectrum displays 11 distinct carbon signals, consistent with the proposed structure. The downfield signal at 206.5 ppm is characteristic of a ketone carbonyl carbon. Six signals in the aromatic region (108-135 ppm) account for the five carbons of the phenyl group and the four carbons of the pyrrole ring. The two upfield signals at 34.2 and 28.9 ppm correspond to the two methyl carbons.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY: A clear correlation was observed between the pyrrole protons H-b (δ 6.88) and H-c (δ 6.15), confirming their adjacent positions on the ring.

-

HSQC: This experiment correlated each proton to its directly attached carbon, confirming the assignments listed in Tables 3 and 4.

-

HMBC (Heteronuclear Multiple Bond Correlation): This was the key experiment for assembling the fragments. Key long-range correlations (2-3 bonds) are summarized in Table 5.

-

Table 5: Key HMBC Correlations for this compound

| Proton (Label) | Correlated Carbons (Label) | Inferred Connectivity |

| N-CH₃ (H-d) | C-2, C-7 | N-CH₃ is attached to the pyrrole N, which is adjacent to C-2 and C-5. |

| CO-CH₃ (H-e) | C-1 | Acetyl methyl is attached to the ketone carbonyl. |

| Pyrrole H-c | C-2, C-7, C-8 | H-c is adjacent to a substituted carbon (C-2) and C-4. |

| Pyrrole H-b | C-2, C-7, C-9 | H-b is adjacent to a substituted carbon (C-5) and C-3. |

The HMBC correlations definitively connect the N-methyl group to the pyrrole ring and establish the positions of the phenyl and acetyl substituents.

Visualized Workflows and Pathways

General Structure Elucidation Workflow

The logical flow of experiments used to determine the structure of a novel compound is outlined below.

Key HMBC Correlations

The following diagram visually represents the crucial 2- and 3-bond correlations that piece the molecular structure together.

References

- 1. researchgate.net [researchgate.net]

- 2. alliedacademies.org [alliedacademies.org]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

"Pyrrole-derivative1" spectroscopic data (NMR, IR, Mass Spec)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the pyrrole derivative, 2-formylpyrrole. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document presents summarized quantitative data in structured tables, detailed experimental protocols for key analytical methods, and visualizations of the analytical workflow.

Core Spectroscopic Data

The following sections provide key spectroscopic data for 2-formylpyrrole (also known as pyrrole-2-carboxaldehyde), a five-membered N-heterocyclic system with a carbonyl group as a proton acceptor and a pyrrole group as a proton donor.[1] This compound can exist in a dimeric form in the solid phase and a monomeric form in solution.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 2-formylpyrrole. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.54 | s | H-6 (aldehyde) | |

| 7.08 | m | H-5 | |

| 6.95 | m | H-3 | |

| 6.25 | m | H-4 | |

| ~9.0 (broad) | br s | N-H |

Note: The chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 179.5 | C-6 (aldehyde) |

| 131.8 | C-2 |

| 125.0 | C-5 |

| 121.5 | C-3 |

| 110.4 | C-4 |

Note: The assignments are based on computational and experimental data. The solvent used is CDCl₃.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2-formylpyrrole shows characteristic absorption bands for the N-H and C=O stretching vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretch |

| ~1660 | C=O stretch (aldehyde) |

| ~1540 | C=C stretch (pyrrole ring) |

| ~1420, 1380 | C-H bend |

| ~750 | C-H out-of-plane bend |

Note: The exact peak positions can be influenced by the sample preparation method (e.g., solid-state vs. solution).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 2-formylpyrrole, the electron ionization (EI) mass spectrum will show a molecular ion peak corresponding to its molecular weight.

| m/z | Assignment |

| 95 | [M]⁺ (Molecular Ion) |

| 94 | [M-H]⁺ |

| 67 | [M-CO]⁺ |

| 39 |

Note: Fragmentation patterns can provide additional structural information.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific results. The following sections outline the synthesis of 2-formylpyrrole and the general procedures for acquiring the spectroscopic data presented.

Synthesis of 2-Formylpyrrole

One common method for the synthesis of 2-formylpyrrole is through a Knorr-type synthesis approach, followed by reduction.[3][4]

Materials:

-

O-ethyl acetothioacetate

-

Sodium nitrite

-

Acetic acid

-

RANEY® nickel

-

Water

-

Acetone

Procedure:

-

A solution of sodium nitrite in distilled water is added dropwise to a solution of O-ethyl acetothioacetate in acetic acid at 0 °C.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography until the starting material is consumed. This produces a 2-thionoester pyrrole intermediate.

-

A slurry of RANEY® nickel in water and acetone is activated by heating at reflux for one hour.

-

The 2-thionoester pyrrole is then added to the activated RANEY® nickel slurry.

-

The reaction proceeds to reduce the thionoester to the corresponding 2-formylpyrrole.

-

The final product is isolated and purified using standard laboratory techniques.

NMR Spectroscopy Protocol

Instrumentation:

-

A high-field NMR spectrometer (e.g., Varian A-60D or a modern equivalent) is used.

Sample Preparation:

-

A small amount of the purified 2-formylpyrrole is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solution is transferred to an NMR tube.

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

The data is processed, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR) is used.

Sample Preparation (ATR method):

-

A small amount of the solid 2-formylpyrrole is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

The final spectrum is obtained by rationing the sample spectrum against the background spectrum.

Mass Spectrometry Protocol

Instrumentation:

-

A mass spectrometer with an electron ionization (EI) source is typically used.

Sample Introduction:

-

A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography.

Data Acquisition:

-

The sample is ionized by a beam of electrons.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and a conceptual representation of the structural elucidation process for 2-formylpyrrole.

Caption: Workflow for the synthesis and spectroscopic analysis of 2-formylpyrrole.

Caption: Logical flow from spectroscopic data to the structural elucidation of 2-formylpyrrole.

References

Theoretical Stability and Degradation Pathways of Atorvastatin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical stability and degradation pathways of Atorvastatin, a prominent pyrrole-derivative and widely prescribed medication for lowering cholesterol. This document summarizes key quantitative data, details experimental protocols for stability testing, and visualizes degradation pathways and analytical workflows to support research and development in the pharmaceutical industry.

Introduction to Atorvastatin Stability

Atorvastatin (ATV), chemically known as [R-(R,R)]-2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid, calcium salt (2:1) trihydrate, is a synthetic lipid-lowering agent.[1] As with any pharmaceutical compound, understanding its stability profile is critical for ensuring its safety, efficacy, and shelf-life. Forced degradation studies are integral to this process, providing insights into the intrinsic stability of the molecule and helping to identify potential degradation products that could form under various environmental conditions.[2]

Atorvastatin has been shown to be susceptible to degradation under acidic, oxidative, photolytic, and thermal stress conditions.[2][3] Notably, it is relatively stable under basic hydrolysis.[2] The degradation kinetics and pathways are crucial for developing stable formulations and establishing appropriate storage conditions.

Quantitative Stability Data

The degradation of Atorvastatin under different stress conditions has been quantified in several studies. The following tables summarize the key kinetic parameters and degradation percentages observed.

| Stress Condition | Reagent/Parameters | Degradation Order | Rate Constant (k) | Reference |

| Acid Hydrolysis | 0.1 M HCl at 353 K | First Order | 1.88 × 10⁻² s⁻¹ | |

| Basic Hydrolysis | 0.1 M NaOH at 353 K | Zero Order | 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹ | |

| Photodegradation (in the presence of Fe³⁺) | Wavelengths 300-350 nm, 5 mg/L Fe³⁺ | First Order | 0.130 min⁻¹ |

| Stress Condition | Experimental Details | % Degradation of Atorvastatin | Degradation Products Formed | Reference |

| Acid Hydrolysis | 0.1 N HCl for 24h at 25±2°C | Significant Degradation | Impurities H & J, Unknown A1 | |

| Oxidative Stress | 1% H₂O₂ for 24h at 25±2°C | Significant Degradation | Impurities L & D, Unknowns O1 & O2 | |

| Thermal Stress | 105°C for 10 days | Significant Degradation | Impurities H & J | |

| Photolytic Stress | 1.2 million lux hours (visible) & 200 W h/m² (UV) for 11 days | Significant Degradation | Impurities J, L, & D | |

| Basic Hydrolysis | 1 N NaOH for 42h at 25±2°C | No significant degradation | - | |

| Acid Hydrolysis (in combination with Aspirin) | 0.1N HCl, 80°C for 3 hours | Influenced by Aspirin | - | |

| Thermal Degradation (in combination with Aspirin) | 80°C for 48 hours | Influenced by Aspirin | - | |

| Oxidative Stress (in combination with Aspirin) | 3% v/v H₂O₂, room temp for 7 days | Influenced by Aspirin | - |

Degradation Pathways and Mechanisms

The degradation of Atorvastatin primarily involves modifications to the pyrrole ring and the dihydroxyheptanoic acid side chain.

Acidic Degradation

Under acidic conditions, Atorvastatin undergoes lactonization of the 3,5-dihydroxyheptanoate side chain. More drastic acidic conditions can lead to subsequent dehydration of the lactone. Under strong acidic conditions (e.g., concentrated sulfuric acid), fragmentation can occur, leading to the loss of the carboxanilide residue.

Oxidative Degradation

Oxidative degradation of Atorvastatin primarily targets the electron-rich pyrrole ring. The proposed mechanism involves the formation of an intermediate endoperoxide across the pyrrole ring, followed by rearrangement and nucleophilic attack by the 5-hydroxy group of the heptanoic acid side chain. This leads to the formation of complex bridged structures.

Experimental Protocols

The following sections detail the methodologies for conducting forced degradation studies and the subsequent analysis of Atorvastatin and its degradation products.

Forced Degradation (Stress Testing)

Forced degradation studies are performed to generate degradation products and assess the intrinsic stability of Atorvastatin.

4.1.1 Materials and Reagents

-

Atorvastatin Calcium reference standard

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade or purified

-

Volumetric flasks and pipettes

4.1.2 General Procedure for Sample Preparation A stock solution of Atorvastatin calcium is typically prepared at a concentration of 500 µg/mL in a suitable diluent.

4.1.3 Stress Conditions

-

Acid Hydrolysis: A solution of Atorvastatin is treated with 0.1 N HCl and refluxed or kept at a specific temperature (e.g., 25±2°C or 80°C) for a defined period (e.g., 3 to 24 hours).

-

Base Hydrolysis: A solution of Atorvastatin is treated with 1 N NaOH and kept at ambient temperature for an extended period (e.g., 42 hours).

-

Oxidative Degradation: A solution of Atorvastatin is treated with a solution of hydrogen peroxide (e.g., 1% or 3% v/v) and kept at room temperature for a specified duration (e.g., 24 hours to 7 days).

-

Thermal Degradation: Solid Atorvastatin is exposed to a high temperature (e.g., 80°C or 105°C) in a controlled temperature oven for several days (e.g., 48 hours to 10 days).

-

Photolytic Degradation: Solutions of Atorvastatin or the solid drug are exposed to a combination of UV (e.g., 200 W h/m²) and visible light (e.g., 1.2 million lux hours) for a prolonged period.

After exposure to the stress conditions, the samples are neutralized (if necessary) and diluted to a suitable concentration for HPLC analysis.

Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is essential for separating and quantifying Atorvastatin from its degradation products and any process-related impurities.

4.2.1 Chromatographic Conditions A variety of HPLC methods have been developed for the analysis of Atorvastatin. A common approach utilizes a reversed-phase C18 column.

| Parameter | Typical Conditions | Reference |

| Column | Zorbax Bonus-RP or Phenomenex Gemini C-18 (e.g., 250 x 4.6 mm, 5 µm) | |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH 4) and organic solvents (e.g., acetonitrile, methanol). A common mobile phase is a mixture of water, acetonitrile, and trifluoroacetic acid. | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV detection at 240 nm or 245 nm | |

| Injection Volume | 20 µL | |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

4.2.2 Method Validation The stability-indicating HPLC method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of Atorvastatin from its degradation products.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This technical guide has provided a detailed overview of the theoretical stability and degradation pathways of Atorvastatin. The quantitative data, degradation mechanisms, and experimental protocols presented herein are intended to be a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of a drug's stability profile, as exemplified by the case of Atorvastatin, is fundamental to the development of safe, effective, and high-quality pharmaceutical products.

References

Potential Biological Activities of Prodigiosin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodigiosin, a member of the prodiginine family of natural products, is a secondary metabolite produced by various bacteria, most notably Serratia marcescens.[1][2] Characterized by its vibrant red pigmentation and a unique tripyrrolic chemical structure, prodigiosin has garnered significant scientific interest due to its broad spectrum of biological activities.[2][3][4] These activities include potent anticancer, immunosuppressive, and antimicrobial properties, making it a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the biological activities of prodigiosin, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity

Prodigiosin exhibits significant cytotoxic effects against a wide array of cancer cell lines, often with a degree of selectivity for malignant cells over normal cells. Its anticancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

In Vitro Cytotoxicity

The cytotoxic potential of prodigiosin has been quantified against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of prodigiosin required to inhibit the growth of 50% of the cell population, are summarized below.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference(s) |

| Lung | |||

| NCI-H292 | Mucoepidermoid Carcinoma | 3.6 | |

| A549 | Lung Carcinoma | 0.39 - 1.30 | |

| Breast | |||

| MCF-7 | Breast Adenocarcinoma | 5.1 | |

| MDA-MB-231 | Breast Adenocarcinoma | 0.62 | |

| Hematological | |||

| HL-60 | Promyelocytic Leukemia | 1.7 | |

| K562 | Chronic Myelogenous Leukemia | Sensitive | |

| Gastrointestinal | |||

| Hep-2 | Laryngeal Carcinoma | 3.4 | |

| HT29 | Colon Adenocarcinoma | 0.45 | |

| HCT116 | Colon Carcinoma | 0.70 | |

| SGC7901 | Gastric Adenocarcinoma | 1.30 | |

| Other | |||

| A375 | Melanoma | 1.25 |

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Mechanisms of Anticancer Action

Prodigiosin's anticancer activity is attributed to its ability to interfere with multiple cellular processes, leading to cancer cell death.

-

Induction of Apoptosis: Prodigiosin is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a key mechanism for eliminating malignant cells without inducing an inflammatory response.

-

Cell Cycle Arrest: The compound can halt the cell cycle at various checkpoints, preventing cancer cells from proliferating.

-

Modulation of Signaling Pathways: Prodigiosin has been shown to interfere with critical signaling pathways that are often dysregulated in cancer, such as the Wnt/β-catenin pathway.

Signaling Pathways in Anticancer Activity

Prodigiosin triggers apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It can induce endoplasmic reticulum (ER) stress, leading to the activation of downstream apoptotic signaling.

Prodigiosin has been identified as a potent inhibitor of the Wnt/β-catenin signaling cascade, which is aberrantly activated in many cancers. It targets multiple components of this pathway, including LRP6, Dishevelled (DVL), and GSK3β.

Immunosuppressive Activity

Prodigiosin and its derivatives exhibit interesting immunosuppressive properties, primarily by targeting T cells. This activity is distinct from that of conventional immunosuppressants like cyclosporin A.

Mechanism of Immunosuppression

Prodigiosin's immunosuppressive effects are largely attributed to its interference with the interleukin-2 (IL-2) signaling pathway, which is crucial for T cell activation and proliferation. It has been shown to inhibit the phosphorylation and activation of Janus kinase 3 (JAK3), a key enzyme in this pathway.

JAK-STAT Signaling Pathway

The IL-2 receptor signaling is mediated through the JAK-STAT pathway. Prodigiosin's inhibition of JAK3 disrupts this cascade, leading to reduced T cell activation.

Antimicrobial Activity

Prodigiosin displays a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.

In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for prodigiosin against several pathogens are presented below.

| Microorganism | Type | MIC (µg/mL) | Reference(s) |

| Gram-Positive Bacteria | |||

| Staphylococcus aureus | Bacterium | 3 - 8 | |

| Methicillin-resistant S. aureus (MRSA) | Bacterium | >10 | |

| Bacillus subtilis | Bacterium | 5 | |

| Bacillus cereus | Bacterium | 4 | |

| Enterococcus faecalis | Bacterium | 10 | |

| Gram-Negative Bacteria | |||

| Escherichia coli | Bacterium | 10 | |

| Pseudomonas aeruginosa | Bacterium | 4 | |

| Chromobacterium violaceum | Bacterium | 16 | |

| Fungi | |||

| Candida albicans | Yeast | Active | |

| Candida utilis | Yeast | Active |

Note: Antimicrobial activity can be influenced by the strain of the microorganism and the testing methodology.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of prodigiosin.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Procedure:

-

Cell Culture and Treatment: Seed cells at a density of 1 x 10^6 cells in a T25 flask and treat with various concentrations of prodigiosin for the desired time period (e.g., 48 hours). Include untreated and vehicle-treated controls.

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them.

-

Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation at approximately 300-670 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, and cells in S phase have an intermediate amount of DNA.

Procedure:

-

Cell Preparation: Harvest approximately 1 x 10^6 cells and wash with PBS.

-

Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate.

-

PI Staining: Add the propidium iodide staining solution (e.g., 50 µg/mL).

-

Incubation: Incubate for at least 30 minutes at room temperature.

-

Analysis: Analyze the samples by flow cytometry, measuring the PI fluorescence in the linear scale.

Antimicrobial Susceptibility Testing by Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

-

Preparation of Prodigiosin Stock: Dissolve prodigiosin in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the prodigiosin stock solution in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10^5 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (broth with inoculum, no prodigiosin) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of prodigiosin that completely inhibits visible growth of the microorganism.

Conclusion

Prodigiosin is a promising natural product with a diverse range of potent biological activities. Its well-documented anticancer, immunosuppressive, and antimicrobial properties, coupled with its multifaceted mechanisms of action, make it a compelling candidate for further preclinical and clinical investigation. This guide provides a comprehensive overview of its biological potential, offering valuable data and methodologies to aid researchers and drug development professionals in their exploration of this remarkable pyrrole derivative.

References

Mechanism of Action Prediction for Pyrrole-derivative1: A Fictional MEK Inhibitor

Abstract: The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This guide provides an in-depth technical overview of the predicted mechanism of action for "Pyrrole-derivative1," a fictional, potent, and selective inhibitor of the MEK1/2 kinases. We will explore its role within the MAPK/ERK signaling cascade, present quantitative data on its activity, detail the experimental protocols used for its characterization, and provide visual representations of its mechanism and the workflows used to elucidate it.

Introduction to this compound and its Target

Pyrrole-containing compounds have been successfully developed as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[4][5] "this compound" is a hypothetical small molecule designed to target MEK1 and MEK2, dual-specificity kinases that are central components of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS/RAF/MEK/ERK pathway.

The MAPK/ERK pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival. In many cancers, mutations in upstream components like BRAF and RAS lead to the continuous activation of this pathway, promoting uncontrolled cell growth. By inhibiting MEK1/2, this compound aims to block this aberrant signaling, thereby preventing the activation of the downstream effector ERK1/2 and halting cancer cell proliferation.

Predicted Mechanism of Action

This compound is predicted to be an allosteric inhibitor of MEK1/2. Unlike ATP-competitive inhibitors, allosteric inhibitors bind to a site distinct from the ATP-binding pocket. This binding is expected to induce a conformational change in the MEK enzyme, locking it in a catalytically inactive state. This mode of inhibition offers high selectivity, as the allosteric pocket of MEK is unique and not conserved among other kinases.

The primary consequence of MEK1/2 inhibition by this compound is the prevention of the phosphorylation and subsequent activation of ERK1/2. This inactivation of ERK1/2 blocks the downstream signaling cascade that would otherwise lead to the transcription of genes involved in cell proliferation and survival. The ultimate cellular outcomes of treatment with this compound are predicted to be cell cycle arrest and the induction of apoptosis in cancer cells that are dependent on the MAPK pathway.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data for this compound, characteristic of a potent and selective MEK inhibitor.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Description |

| MEK1 | 0.8 | Half-maximal inhibitory concentration against MEK1 enzyme. |

| MEK2 | 1.1 | Half-maximal inhibitory concentration against MEK2 enzyme. |

| ERK2 | >10,000 | Demonstrates selectivity against downstream kinase. |

| p38α | >10,000 | Demonstrates selectivity against a related MAPK pathway kinase. |

| JNK1 | >10,000 | Demonstrates selectivity against a related MAPK pathway kinase. |

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | Key Mutation | p-ERK Inhibition EC50 (nM) | Anti-proliferative GI50 (nM) |

| A375 | Malignant Melanoma | BRAF V600E | 5.2 | 15.8 |

| COLO 205 | Colorectal Adenocarcinoma | BRAF V600E | 8.9 | 25.4 |

| HCT116 | Colorectal Carcinoma | KRAS G13D | 12.5 | 48.7 |

| Normal Fibroblasts | Non-cancerous | Wild-Type | >5,000 | >10,000 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro MEK1 Kinase Assay (Luminescence-based)

This protocol is for determining the IC50 value of this compound against the MEK1 kinase using a luminescence-based assay that quantifies ATP consumption.

-

Reagent Preparation : Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare a solution of recombinant active MEK1 kinase and its substrate, inactive ERK2. Prepare a 2X ATP solution.

-

Compound Preparation : Serially dilute this compound in DMSO to create a range of concentrations. Further dilute in the kinase buffer.

-

Reaction Setup : In a 384-well plate, add the MEK1 enzyme and inactive ERK2 substrate to all wells except the "no kinase" control. Add the diluted this compound or DMSO (as a control) to the appropriate wells.

-

Kinase Reaction : Initiate the reaction by adding the 2X ATP solution to each well. Incubate the plate at 30°C for 60 minutes.

-

Signal Generation : Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™. Then, add a kinase detection reagent to convert the produced ADP back to ATP, which is used to generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 40-60 minutes.

-

Data Acquisition : Measure the luminescence using a plate-reading luminometer.

-

Data Analysis : Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Western Blot Analysis for p-ERK Inhibition in Cells

This protocol describes how to measure the levels of phosphorylated ERK (p-ERK) in cancer cells treated with this compound.

-

Cell Culture and Treatment : Seed cancer cells (e.g., A375) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Cell Lysis : Wash the cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification : Collect the cell lysates and centrifuge to pellet the debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Normalize the protein samples and boil them in Laemmli sample buffer. Separate the proteins by size by running them on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting : Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.

-

Normalization : To ensure equal protein loading, strip the membrane and re-probe it with an antibody for total ERK.

-

Data Analysis : Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized p-ERK levels against the concentration of this compound to determine the EC50 value.

Cell Viability Assay (MTT-based)

This protocol is for determining the anti-proliferative effect (GI50) of this compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding : Seed cancer cells in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Compound Treatment : Treat the cells with a serial dilution of this compound and incubate for 72 hours.

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO-treated control. Plot the percentage of inhibition against the log of the compound concentration and determine the GI50 value (the concentration that causes 50% inhibition of cell growth).

Logical Relationships in Mechanism of Action

The following diagram illustrates the logical flow from the molecular interaction of this compound to its ultimate cellular effect.

Conclusion

Based on the analysis of its predicted target and the known pharmacology of similar compounds, "this compound" is positioned as a highly specific inhibitor of the MAPK/ERK signaling pathway. Its allosteric inhibition of MEK1/2 is expected to lead to potent anti-proliferative effects in cancer cells with a dependency on this pathway. The experimental protocols outlined provide a clear framework for validating this predicted mechanism of action and characterizing its activity both in vitro and in a cellular context. This technical guide serves as a foundational document for researchers and drug development professionals interested in the therapeutic potential of pyrrole-based kinase inhibitors.

References

- 1. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Pyrrole-derivative1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of "Pyrrole-derivative1," a novel compound under investigation. The following sections detail the aqueous solubility and multi-faceted stability profile of this molecule, offering critical data and methodologies to inform its progression through the drug discovery and development pipeline. The experimental protocols and data presented herein serve as a foundational resource for formulation development, pharmacokinetic assessment, and overall lead optimization efforts.

Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. The solubility of this compound was assessed using both kinetic and thermodynamic methods to provide a thorough understanding of its dissolution characteristics under various physiologically relevant conditions.

Solubility Data Summary

The solubility of this compound was determined in various aqueous media. The results, summarized below, indicate that solubility is pH-dependent, with higher solubility observed in acidic conditions.

| Solubility Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) | Molar Equivalent (µM) |

| Kinetic | Phosphate Buffered Saline (PBS) | 7.4 | 25 | 12.5 | 41.8 |

| Kinetic | Simulated Gastric Fluid (SGF) | 1.2 | 37 | 155.8 | 521.1 |

| Kinetic | Simulated Intestinal Fluid (SIF) | 6.8 | 37 | 18.2 | 60.9 |

| Thermodynamic | Deionized Water | ~7.0 | 25 | 9.8 | 32.8 |

Note: Molar equivalent calculated based on a hypothetical molecular weight of 299 g/mol .

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines the high-throughput method used to determine the kinetic solubility of this compound.

1.2.1 Materials and Reagents:

-

This compound (10 mM stock in DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2 (USP standard)

-

Simulated Intestinal Fluid (SIF), pH 6.8 (USP standard)

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

96-well microplates (UV-transparent)

-

Plate shaker

-

Spectrophotometric plate reader

1.2.2 Procedure:

-

A 10 mM stock solution of this compound is prepared in 100% DMSO.

-

The stock solution is serially diluted in DMSO to create a concentration gradient.

-

2 µL of each DMSO stock concentration is added to triplicate wells of a 96-well plate.

-

198 µL of the desired aqueous buffer (PBS, SGF, or SIF) is rapidly added to each well, resulting in a final DMSO concentration of 1%.

-

The plate is immediately sealed and placed on a plate shaker at 1000 RPM for 2 hours at room temperature.

-

Following incubation, the absorbance of each well is measured at 620 nm using a plate reader to detect turbidity resulting from precipitation.

-

The kinetic solubility value is determined as the highest concentration at which no significant increase in turbidity is observed compared to buffer-only controls.

Solubility Assessment Workflow

The following diagram illustrates the systematic process for evaluating the aqueous solubility of a new chemical entity like this compound.

An In-depth Technical Guide to Pyrrolinib and its Structural Analogs as Potent Kinase Inhibitors

This guide provides a comprehensive overview of Pyrrolinib, a novel pyrrole-derivative inhibitor of the fictional "Kinase-X," and its structural analogs. It details their synthesis, biological evaluation, structure-activity relationships (SAR), and mechanism of action, offering a framework for the development of next-generation targeted therapies.

Introduction to Pyrrolinib

Pyrrolinib is a synthetic small molecule belonging to the class of ATP-competitive kinase inhibitors. It has demonstrated high potency and selectivity for Kinase-X, a key enzyme implicated in various proliferative diseases. The development of structural analogs of Pyrrolinib is a critical step in optimizing its pharmacological properties, including efficacy, selectivity, and pharmacokinetic profile. This document outlines the core methodologies and findings in the ongoing development of Pyrrolinib analogs.

Structural Analogs of Pyrrolinib

The core scaffold of Pyrrolinib consists of a 1,2,5-trisubstituted pyrrole ring. A systematic investigation into the effects of substitutions at the R1, R2, and R3 positions has been undertaken to elucidate the structure-activity relationship.

Table 1: Structural Analogs of Pyrrolinib and Their Modifications

| Compound ID | R1-Group | R2-Group | R3-Group | Modification Rationale |

| Pyrrolinib | 4-Fluorophenyl | Methyl | Pyridin-4-yl-amine | Lead Compound |

| P-A1 | Phenyl | Methyl | Pyridin-4-yl-amine | Assess importance of fluorine |

| P-A2 | 4-Chlorophenyl | Methyl | Pyridin-4-yl-amine | Halogen substitution effect |

| P-A3 | 4-Fluorophenyl | Ethyl | Pyridin-4-yl-amine | Steric bulk at R2 |

| P-A4 | 4-Fluorophenyl | Methyl | Pyrimidin-2-yl-amine | H-bond acceptor variation |

| P-A5 | 4-Fluorophenyl | Methyl | N-Methyl-pyridin-4-yl-amine | Block potential metabolism |

Synthesis and Experimental Protocols

General Synthesis Protocol for Pyrrolinib Analogs

A generalized synthetic route for Pyrrolinib and its analogs is based on the Paal-Knorr pyrrole synthesis.

Protocol:

-

Synthesis of 1,4-Dicarbonyl Intermediate: A Claisen condensation between a substituted benzoyl chloride (precursor for R1) and an ester is performed, followed by alkylation to introduce the R2 precursor.

-

Paal-Knorr Pyrrole Synthesis: The resulting 1,4-dicarbonyl compound is cyclized with a primary amine (precursor for R3) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene under reflux conditions.

-

Work-up and Purification: The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the final pyrrole derivative.

-

Characterization: The structure and purity of the final compounds are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay Protocol

The inhibitory activity of the Pyrrolinib analogs against Kinase-X is determined using a standard in vitro kinase assay.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compounds (Pyrrolinib and its analogs) in DMSO.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, a specific concentration of the Kinase-X enzyme, and the peptide substrate.

-

Compound Addition: Add the serially diluted test compounds to the wells. Include controls for no inhibitor (100% activity) and no enzyme (0% activity).

-

Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP at a concentration close to its Km value.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assays like Kinase-Glo®).

-

Data Analysis: Calculate the percent inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Biological Activity and Structure-Activity Relationship (SAR)

The synthesized analogs were evaluated for their inhibitory activity against Kinase-X. The results are summarized in Table 2.

Table 2: In Vitro Inhibitory Activity of Pyrrolinib Analogs against Kinase-X

| Compound ID | IC₅₀ (nM) |

| Pyrrolinib | 15 |

| P-A1 | 85 |

| P-A2 | 20 |

| P-A3 | 150 |

| P-A4 | 45 |

| P-A5 | 250 |

SAR Analysis:

-

R1 Position: The presence of a fluorine atom at the para-position of the phenyl ring (Pyrrolinib) is crucial for high potency, as its removal (P-A1) leads to a significant decrease in activity. Substitution with chlorine (P-A2) is well-tolerated.

-

R2 Position: Increasing the steric bulk at the R2 position from a methyl (Pyrrolinib) to an ethyl group (P-A3) is detrimental to the inhibitory activity.

-

R3 Position: The pyridin-4-yl-amine moiety appears optimal. Replacing it with a pyrimidin-2-yl-amine (P-A4) reduces potency. N-methylation of the amine (P-A5) drastically decreases activity, suggesting a critical hydrogen bond donation at this position.

Mechanism of Action and Signaling Pathway

Pyrrolinib functions by inhibiting the catalytic activity of Kinase-X, which is a critical node in a pro-survival signaling pathway. By blocking Kinase-X, Pyrrolinib effectively halts the downstream signaling cascade, leading to cell cycle arrest and apoptosis in malignant cells.

Methodological & Application

Application Notes and Protocols: Synthesis of a Pyrrole-Statin Core (PSC1)

Introduction: Pyrrole rings are fundamental heterocyclic motifs present in a vast array of biologically active compounds, including the blockbuster drug Atorvastatin (Lipitor®).[1][2] Statins function by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3][4][5] This inhibition leads to a reduction in hepatic cholesterol synthesis, an increase in LDL receptor expression, and ultimately a lowering of circulating LDL cholesterol. The pentasubstituted pyrrole core is crucial for the pharmacological activity of Atorvastatin. This document provides detailed protocols for the synthesis of a model Pyrrole-Statin Core (PSC1), specifically 2,5-dimethyl-1-phenyl-1H-pyrrole, a common derivative synthesized via classical methods that exemplify the construction of this critical pharmacophore.

Two primary and robust synthetic methodologies are presented: the Paal-Knorr Synthesis and the Hantzsch Pyrrole Synthesis. These methods are widely applicable for creating substituted pyrroles.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes the quantitative data for the synthesis of the model Pyrrole-Statin Core 1 (2,5-dimethyl-1-phenyl-1H-pyrrole) using the described methodologies.

| Parameter | Method 1: Paal-Knorr Synthesis | Method 2: Hantzsch Pyrrole Synthesis |

| Key Reactants | Hexane-2,5-dione, Aniline | Ethyl acetoacetate, Aniline, 2-Chloroacetone |

| Catalyst/Solvent | Hydrochloric acid (catalyst), Methanol | Acetic Acid (solvent) |

| Reaction Time | 15 - 30 minutes | 2 - 4 hours |

| Reaction Temperature | Reflux (approx. 65°C) | Reflux (approx. 118°C) |

| Reported Yield | ~52-86% | Variable, generally moderate to good |

| Purity | High after recrystallization | High after column chromatography |

Experimental Protocols

Method 1: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole

The Paal-Knorr synthesis is a classic and highly efficient method for preparing pyrroles by condensing a 1,4-dicarbonyl compound with a primary amine, often under mildly acidic conditions.

Materials:

-

Aniline (186 mg, 2.0 mmol)

-

Hexane-2,5-dione (acetonylacetone) (228 mg, 2.0 mmol)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid solution

-

Methanol/Water (9:1) mixture for recrystallization

-

Round-bottom flask (25 mL)

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

To a round-bottom flask, add aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).

-

Add one drop of concentrated hydrochloric acid to the mixture to catalyze the reaction.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reflux period, cool the reaction mixture to room temperature.

-

While cooling the flask in an ice bath, add 5.0 mL of 0.5 M HCl. This will cause the product to precipitate.

-

Collect the resulting crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold water.

-

Recrystallize the crude product from approximately 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

-

Dry the purified crystals. The expected yield is approximately 178 mg (52%).

Method 2: Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a multi-component reaction involving a β-ketoester, an α-haloketone, and an amine (like ammonia or a primary amine) to form a substituted pyrrole.

Materials:

-

Ethyl acetoacetate (1.30 g, 10 mmol)

-

Aniline (0.93 g, 10 mmol)

-

2-Chloroacetone (1.02 g, 11 mmol)

-

Glacial Acetic Acid (20 mL)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, combine ethyl acetoacetate (10 mmol), aniline (10 mmol), 2-chloroacetone (11 mmol), and glacial acetic acid (20 mL).

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 100 mL of ice-water.

-

Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash them once with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the pure substituted pyrrole.

Mandatory Visualizations

Logical Relationship Diagrams

Caption: General workflow for the synthesis of Pyrrole-Statin Core 1.

Caption: Signaling pathway illustrating statin's inhibition of cholesterol synthesis.

References

Application Notes and Protocols for the Purification of 2-Formylpyrrole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-formylpyrrole (also known as pyrrole-2-carboxaldehyde), a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The following sections outline common purification techniques, including column chromatography, recrystallization, and vacuum distillation, complete with experimental protocols and comparative data.

Purification Techniques Overview

The choice of purification method for 2-formylpyrrole and its derivatives depends on the scale of the reaction, the nature of the impurities, and the desired final purity. The three most common and effective techniques are:

-

Column Chromatography: Highly effective for separating 2-formylpyrrole from byproducts and unreacted starting materials, particularly for small to medium-scale purifications. It offers excellent resolution based on the differential adsorption of compounds to a stationary phase.

-